Ethyl beta-D-thioglucoside

Description

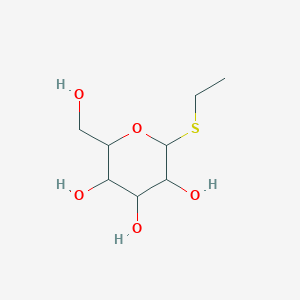

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAHFVCHPSPXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322045 | |

| Record name | Ethyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-36-1 | |

| Record name | Glucopyranoside, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl beta-D-thioglucoside structure

Ethyl -D-thioglucoside: A Non-Hydrolyzable Mechanistic Probe

Executive Summary

Ethyl

While structurally homologous to detergents like Octyl

Molecular Architecture & Physicochemical Profile[1]

The utility of Ethyl

Table 1: Physicochemical Specifications

| Property | Specification | Relevance |

| IUPAC Name | Ethyl 1-thio- | Unambiguous identification |

| CAS Number | 7473-36-1 | Registry verification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 224.27 g/mol | Mass spectrometry calibration |

| Melting Point | 100–102 °C | Purity indicator (sharp range) |

| Solubility | Compatible with aqueous bio-assays | |

| CMC | N/A (Too high for micelle formation) | Critical distinction: Acts as a monomer in solution |

| Anomeric Config | Beta ( | Mimics natural cellulose/cellobiose linkages |

| Stability | High (Thioether bond) | Resistant to |

The Thioether Advantage: Mechanistic Insight

The core value of this molecule lies in the S-glycosidic bond . In standard O-glycosides,

Visualization: Hydrolysis Resistance Mechanism

The following diagram illustrates the competitive inhibition mechanism where the thioglucoside occupies the active site but refuses to turnover.

Caption: Competitive inhibition pathway showing the metabolic stability of the S-glycosidic bond compared to the hydrolyzable O-glycosidic bond.

Experimental Protocol: Competitive Inhibition Assay

This protocol validates the integrity of Ethyl

Materials

-

Enzyme:

-Glucosidase (1 U/mL stock). -

Substrate: p-Nitrophenyl

-D-glucopyranoside (pNPG) - Chromogenic reporter. -

Inhibitor: Ethyl

-D-thioglucoside (High purity >98%). -

Buffer: 50 mM Sodium Phosphate, pH 6.0.

-

Detection: Spectrophotometer (Absorbance at 405 nm).

Workflow Methodology

-

Preparation of Stocks:

-

Prepare pNPG substrate series: 0.5, 1.0, 2.0, 4.0, 8.0 mM.

-

Prepare Ethyl

-D-thioglucoside inhibitor fixed concentrations: 0 mM (Control), 5 mM, 10 mM, 20 mM. -

Note: High concentrations are required due to the weak affinity of short-chain alkyl groups compared to natural oligosaccharides.

-

-

Reaction Assembly (96-well plate format):

-

Add 140 µL Buffer.

-

Add 20 µL Inhibitor (or buffer for control).

-

Add 20 µL Enzyme.

-

Incubate for 5 minutes at 25°C to allow E-I equilibrium.

-

Add 20 µL Substrate to initiate reaction.

-

-

Kinetic Monitoring:

-

Measure

every 30 seconds for 10 minutes. -

Calculate initial velocity (

) for each condition.

-

-

Data Analysis (Lineweaver-Burk):

-

Plot

vs -

Validation Criteria: The lines for different inhibitor concentrations should intersect at the Y-axis (indicating Competitive Inhibition). If they intersect to the left of the Y-axis, the mechanism is Mixed/Non-competitive (indicating potential impurities or allosteric effects).

-

Visualization: Experimental Workflow

Caption: Step-by-step kinetic assay to validate the competitive inhibition properties of Ethyl

Applications in Structural Biology (Crystallography)

While not a solubilizing detergent, Ethyl

-

Lattice Modification: Small amphiphiles can fill voids in protein crystal lattices, improving resolution. The ethyl group is small enough to fit in pockets where larger detergents (OG, DDM) cannot.

-

Conformational Locking: By binding to the active site of sugar-transporting or processing proteins without being hydrolyzed, it locks the protein in a specific "substrate-bound" conformation, reducing structural heterogeneity during data collection.

Critical Protocol Note: When using for crystallography, ensure the compound is free of

Synthesis & Purity Considerations

For drug development applications, the source of Ethyl

-

Synthetic Route: Typically synthesized via the reaction of penta-O-acetyl-

-D-glucose with ethanethiol in the presence of -

Impurity Profile: Common impurities include the

-anomer (from non-stereoselective synthesis) and residual thiols (which smell and can interfere with disulfide bonds in proteins). -

QC Check: Verify purity using

-NMR (

References

-

Sigma-Aldrich. Ethyl 1-thio-β-D-glucopyranoside Product Specification. Retrieved from

- Driguez, H. (2001). Thiooligosaccharides as Tools for Structural Biology. ChemBioChem. (Discusses the stability of S-glycosidic bonds).

- Defaye, J., & Gelas, J. (1991). Thiooligosaccharides: Their synthesis and use as glycosidase inhibitors.

-

RSC Publishing. Enzymatic thioglycosylation: current knowledge and challenges. Retrieved from

-

Synthose. Ethyl 1-thio-β-D-glucopyranoside Data Sheet. Retrieved from

Ethyl beta-D-thioglucoside molecular weight

Technical Monograph: Ethyl -D-Thioglucoside

A Mechanistic Probe for Glycobiology and Enzymatic Kinetics

Executive Summary

Ethyl

Unlike its detergent counterpart, n-octyl

Physicochemical Characterization

The molecular weight of Ethyl

Table 1: Core Physicochemical Properties[4]

| Property | Value | Notes |

| Chemical Name | Ethyl 1-thio- | IUPAC nomenclature |

| CAS Number | 7473-36-1 | Unique identifier |

| Molecular Formula | ||

| Molecular Weight | 224.27 g/mol | Average mass |

| Monoisotopic Mass | 224.0718 g/mol | For High-Res MS calibration |

| Melting Point | 100–102 °C | Crystalline solid (pure |

| Solubility | Water, Methanol, DMSO | Highly soluble in polar solvents |

| Appearance | White crystalline powder | Hygroscopic |

| Stability | High (Hydrolysis resistant) | Stable at pH 2–10; resistant to |

Mechanistic Utility in Research

The Thioglycoside Advantage

The utility of Ethyl

-

Enzymatic Resistance:

-glucosidases operate via an oxocarbenium ion-like transition state, requiring protonation of the glycosidic atom. The lower basicity of sulfur makes thioglucosides poor proton acceptors in the enzyme active site, drastically reducing the rate of hydrolysis ( -

Competitive Inhibition: Because the pyranose ring geometry remains largely intact, the compound binds to the active site with high affinity, effectively blocking natural substrates.

Mechanism of Action: Competitive Inhibition

The following diagram illustrates the kinetic divergence between a natural substrate (Ethyl

Figure 1: Kinetic pathway comparison. The thioglucoside forms a stable Enzyme-Inhibitor (E-I) complex that resists the hydrolytic step, effectively sequestering the enzyme.

Experimental Workflows

Synthesis Protocol

For researchers requiring custom synthesis (e.g., isotopically labeled variants), the Lewis acid-catalyzed thioglycosylation of peracetylated glucose is the standard high-yield route.

Reagents:

- -D-Glucose pentaacetate

-

Ethanethiol (EtSH)

-

Boron Trifluoride Diethyl Etherate (

) or Triflic Acid (TfOH) -

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve

-D-glucose pentaacetate (1.0 eq) in anhydrous DCM under inert atmosphere ( -

Thiol Addition: Add Ethanethiol (1.5 eq).

-

Catalysis: Cool to 0°C. Dropwise add

(3.0 eq). The Lewis acid activates the anomeric acetate, generating an oxocarbenium ion. -

Reaction: Stir at Room Temperature (RT) for 12–24 hours. The thiol attacks the anomeric center, predominantly forming the

-anomer due to neighboring group participation (anchimeric assistance) from the C2-acetate. -

Deprotection: The resulting Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-

-D-glucopyranoside is treated with NaOMe in Methanol (Zemplén conditions) to remove acetyl groups, yielding the final product.

Figure 2: Synthetic route utilizing anchimeric assistance to ensure beta-stereoselectivity.

Preparation of Stock Solutions

To ensure reproducibility in

-

Weighing: Weigh approximately 22.4 mg of Ethyl

-D-thioglucoside. -

Dissolution: Dissolve in 1.0 mL of ultrapure water or buffer (PBS, pH 7.4) to create a 100 mM master stock.

-

Filtration: Filter sterilize using a 0.22

PVDF membrane if using in cell culture. -

Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis from trace contaminants or oxidation of the sulfur (sulfoxide formation).

Analytical Characterization (QC)

Verification of the molecular structure is essential before use in sensitive assays.

Table 2: Diagnostic NMR Signals ( )

| Nucleus | Shift ( | Multiplicity | Assignment |

| 4.49 | Doublet ( | H-1 (Anomeric) - Indicates | |

| 2.65–2.80 | Multiplet | ||

| 1.25 | Triplet | ||

| 85.8 | Singlet | C-1 (Anomeric Carbon) | |

| 24.5 | Singlet |

Note: The large coupling constant (

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10960161, Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. Retrieved from [Link]

- Komba, S., & Terauchi, H. (2012). Synthesis of novel thioglycoside analogs as the substrates and/or the inhibitors of cellobiohydrolases. Journal of Applied Glycoscience. (Contextual citation for thioglycoside synthesis methods).

The Discovery and Application of Ethyl beta-D-thioglucoside: A Technical Guide for Researchers

This guide provides an in-depth technical overview of Ethyl beta-D-thioglucoside, a sulfur-linked analog of glucose. Eschewing a rigid template, this document is structured to deliver a comprehensive narrative, from its initial discovery to its contemporary applications in research and drug development. The content is curated for researchers, scientists, and professionals in the field of drug development, emphasizing experimental causality, self-validating protocols, and authoritative scientific grounding.

Introduction: The Significance of Thioglycosides

Carbohydrates are fundamental to a vast array of biological processes. Their sulfur-containing counterparts, thioglycosides, have garnered significant interest within the scientific community. The replacement of the anomeric oxygen with a sulfur atom imparts unique chemical properties, most notably an increased resistance to enzymatic hydrolysis by glycosidases. This stability makes thioglycosides invaluable tools for studying carbohydrate-protein interactions, developing enzyme inhibitors, and serving as versatile building blocks in the synthesis of complex glycoconjugates. This compound, as a foundational member of this class, provides a key entry point into the exploration of thioglycoside chemistry and biology.

Historical Perspective: The Dawn of Thioglycoside Synthesis

The journey into the world of thioglycosides began in the early 20th century. While Emil Fischer's pioneering work laid the groundwork for glycoside synthesis in the 1890s, the first synthesis of an aliphatic thioglycoside, this compound, was reported by W. Schneider and J. Sepp in 1916[1]. Their work, published in the Berichte der Deutschen Chemischen Gesellschaft, marked a significant milestone, extending the principles of glycosidic bond formation to sulfur-based linkages and opening a new chapter in carbohydrate chemistry.

Physicochemical Properties and Characterization

This compound is a white crystalline solid with established physical and chemical properties. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7473-36-1 | [2][3] |

| Molecular Formula | C₈H₁₆O₅S | [2][3] |

| Molecular Weight | 224.27 g/mol | [2][3] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 100-102 °C | [2] |

| Solubility | DMSO, Methanol, Water | [2] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-(Ethylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

Characterization of this compound is typically achieved through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods confirm the structure and purity of the synthesized compound.

Synthesis of this compound: A Modern Approach

While the original synthesis by Schneider and Sepp was groundbreaking, modern methods offer improved yields and stereoselectivity. The following protocol is a representative example of a contemporary approach to the synthesis of this compound, adapted from established procedures for thioglycoside synthesis.

Experimental Protocol: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside

This two-step procedure involves the initial synthesis of the acetylated intermediate, which is then deprotected to yield the final product. The acetylation of the hydroxyl groups enhances the solubility of the sugar in organic solvents and influences the stereochemical outcome of the thioglycosylation reaction.

Step 1: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside

-

Materials:

-

β-D-Glucose pentaacetate

-

Ethanethiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

Dissolve β-D-glucose pentaacetate (1.0 eq) in anhydrous dichloromethane.

-

Add ethanethiol (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (2.0 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside as a white solid.

-

Step 2: Deacetylation to Ethyl β-D-thioglucopyranoside

-

Materials:

-

Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thioglucopyranoside

-

Sodium methoxide (catalytic amount)

-

Methanol, anhydrous

-

Amberlite IR-120 (H⁺) resin

-

-

Procedure:

-

Dissolve the acetylated thioglucoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

-

Synthetic Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Biological Significance and Applications in Drug Development

The inherent stability of the thioglycosidic bond to enzymatic cleavage makes this compound and its derivatives valuable tools in glycobiology and drug discovery.

Resistance to Glycosidase Hydrolysis

Unlike their O-glycoside counterparts, thioglycosides are generally poor substrates for glycosidases. This resistance to enzymatic breakdown allows them to function as stable mimics of natural carbohydrates in biological systems, facilitating the study of carbohydrate-binding proteins and receptors without the complication of degradation.

Inhibition of Sodium-Glucose Cotransporters (SGLTs)

A significant area of application for thioglycosides is in the development of inhibitors for sodium-glucose cotransporters (SGLTs). SGLT2, in particular, is a major transporter responsible for glucose reabsorption in the kidneys. Inhibition of SGLT2 is a validated therapeutic strategy for the treatment of type 2 diabetes, as it promotes the excretion of excess glucose in the urine.

Signaling Pathway Interaction

The primary signaling pathway influenced by SGLT2 inhibitors is related to glucose metabolism and homeostasis. By blocking glucose reabsorption, these inhibitors indirectly impact insulin signaling and glucagon secretion. The use of thioglycoside-based SGLT2 inhibitors can lead to a reduction in hyperglycemia, which in turn can have downstream effects on various signaling pathways implicated in diabetic complications.

Caption: Mechanism of action of thioglycoside-based SGLT2 inhibitors.

Conclusion and Future Directions

This compound, since its discovery over a century ago, has transitioned from a chemical curiosity to a valuable tool in the arsenal of chemists and biologists. Its synthesis is well-established, and its unique properties, particularly its resistance to enzymatic hydrolysis, have paved the way for its use in studying complex biological systems. The application of thioglycosides as SGLT inhibitors exemplifies their potential in drug discovery, offering a promising avenue for the development of novel therapeutics for metabolic diseases. Future research will likely focus on the development of more sophisticated this compound derivatives with enhanced biological activity and selectivity, as well as their application as chemical probes to further unravel the intricacies of carbohydrate-mediated biological processes.

References

-

Schneider, W., & Sepp, J. (1916). Äthyl-thioglucosid. Berichte der deutschen chemischen Gesellschaft, 49(2), 2054-2057. [Link]

-

ResearchGate. SGLT2 inhibitors with their respective SGLT2 IC50 and selectivity of SGLT2 over SGLT1. [Link]

-

PubMed Central. What Properties of Sodium-Glucose Cotransporter 2 Inhibitors Determine the Improvement in Hemoglobin A1c and Body Weight? [Link]

-

Internet Archive Scholar. 217. Wilhelm Schneider und Johanna Sepp: Athyl-thioglucosid. [Link]

-

PubMed. Tetrahydroxystilbene-2-O-β-D-glucoside (THSG), Inhibits Colorectal Cancer Progression by Inducing Ferroptosis, Apoptosis, and Autophagy. [Link]

-

ChemSrc. ethyl-beta-d-thiogalactopyranoside. [Link]

-

Staatsbibliothek zu Berlin. Digitalisierte Sammlungen. [Link]

-

National Institutes of Health. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. [Link]

Sources

solubility of Ethyl beta-D-thioglucoside

Technical Guide: Solubility & Handling of Ethyl -D-thioglucoside[1]

Part 1: Executive Summary & Chemical Identity[1]

Ethyl

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | Ethyl 1-thio- |

| CAS Number | 7473-36-1 |

| Molecular Weight | 224.27 g/mol |

| Formula | |

| Appearance | White to off-white crystalline powder |

| pKa | ~13.0 (hydroxyl groups) |

| Hygroscopicity | Moderate; protect from moisture |

| Storage | -20°C (Solid); -80°C (Solution) |

Part 2: Solubility Data & Solvent Compatibility[1][10]

The solubility of Ethyl

Solubility Thresholds

| Solvent | Solubility Limit ( | Molarity (Max) | Application Note |

| DMSO | 100 mg/mL | ~445 mM | Recommended for Stock. Cryoprotectant compatible.[1] |

| Water | > 50 mg/mL* | > 220 mM | Ideal for direct addition to cell media or buffers.[1] |

| Ethanol | ~30 mg/mL | ~130 mM | Useful for evaporation/coating applications.[1] |

| Methanol | Soluble | N/A | Often used during synthesis/purification.[1] |

| Dichloromethane | Soluble | N/A | Limited biological utility.[1] |

*Note: While highly soluble in water, preparing stocks in aqueous buffers can lead to microbial growth if not sterile-filtered.[1] DMSO is preferred for long-term storage.[1]

Stability in Solution[7][11]

-

Hydrolytic Stability: The thioether bond (

) is significantly more resistant to acid/base hydrolysis and enzymatic cleavage ( -

Oxidation Sensitivity: The sulfur atom is susceptible to oxidation (sulfoxide formation) by strong oxidizing agents.[1] Avoid prolonged exposure to air in solution; flush stock vials with nitrogen/argon if possible.[1]

Part 3: Preparation of Stock Solutions (Standard Operating Procedures)

Protocol A: Preparation of 100 mM Stock in DMSO (Primary Method)

Best for: Long-term storage, high-throughput screening, and crystallography additives.

Reagents:

-

Ethyl

-D-thioglucoside (MW: 224.27 g/mol )[1][2][3][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Anhydrous DMSO (Dimethyl Sulfoxide), sterile grade.

Procedure:

-

Weighing: Accurately weigh 22.4 mg of Ethyl

-D-thioglucoside into a sterile microcentrifuge tube. -

Solvation: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[1]

-

Checkpoint: Solution must be optically clear.[1]

-

-

Aliquot & Storage: Dispense into 50

L aliquots to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).

Protocol B: Preparation of Aqueous Working Solution

Best for: Cell culture induction or enzyme kinetics where DMSO is contraindicated.[1]

Procedure:

-

Calculate the required mass for the desired volume (e.g., 22.4 mg for 1 mL of 100 mM).

-

Dissolve powder in Milli-Q water or specific assay buffer (e.g., PBS, pH 7.4).

-

Sterilization (Critical): Pass the solution through a 0.22

m PES or PVDF syringe filter .[1]-

Warning: Do not store aqueous solutions for >1 week at 4°C due to risk of microbial contamination.[1]

-

Part 4: Decision Matrix & Workflows

Workflow 1: Solvent Selection Logic

This diagram guides the researcher in selecting the appropriate solvent system based on the downstream experimental application.

Figure 1: Decision matrix for solubilizing Ethyl

Workflow 2: Molecular Interaction & Mechanism

Understanding why this compound is soluble and how it interacts with proteins.[1]

Figure 2: Structural basis for solubility and protein interaction.[1] The short tail prevents micelle formation.[1]

Part 5: Critical Applications & Troubleshooting

Protein Crystallography

Ethyl

-

Usage: Add to the crystallization drop at 1–10 mM final concentration.[1]

-

Advantage: Unlike natural glucose, it is not metabolized or degraded by contaminants during the weeks-long crystallization process.[1]

Enzymology (Competitive Inhibition)

It acts as a competitive inhibitor for

-

Protocol: Pre-incubate enzyme with inhibitor for 10–30 minutes before adding the chromogenic substrate (e.g., pNP-Glc).

-

Control: Ensure the final DMSO concentration (if used) does not exceed the enzyme's tolerance (typically <1-5%).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | "Salting out" effect in high-salt buffers.[1] | Dilute the stock into water first, then add concentrated buffer. Warm to 37°C. |

| Yellowing of solution | Oxidation of sulfur to sulfoxide.[1] | Discard stock. Prepare fresh under inert gas. |

| Unexpected Kinetics | DMSO interference. | Run a "Solvent Only" control.[1] Switch to aqueous stock preparation. |

References

-

National Institutes of Health (NIH).

-Glucosidase.[1] PubMed Central.[1] Available at: [Link] -

SciSpace. Characteristics of n-octyl beta-D-thioglucopyranoside (Comparative Detergent Data). SciSpace.[1] Available at: [Link]

-

ChemSrc. this compound Physicochemical Properties. ChemSrc.[1] Available at: [Link]

Methodological & Application

using Ethyl beta-D-thioglucoside in glycosylation reactions

Application Note: Precision Glycosylation using Ethyl

Executive Summary

Ethyl

This guide details the mechanistic underpinnings and validated protocols for utilizing Ethyl

Mechanistic Principles & Causality

To master glycosylation with this donor, one must understand the activation cycle. The ethylthio moiety is a "soft" nucleophile. It requires a "soft" electrophile (iodonium source) to convert the sulfur into a good leaving group.

The Activation Pathway

The reaction is not a simple displacement.[2][3][4] It involves the formation of a transient succinimide-sulfonium intermediate, followed by the expulsion of the leaving group (ethylsulfenyl iodide/succinimide complex) to generate the reactive oxocarbenium ion (or covalent glycosyl triflate).

Key Causality:

-

Why NIS? It provides a controlled source of iodonium (

) without the harshness of elemental iodine ( -

Why TfOH? Triflic acid acts as a superacid catalyst that protonates the succinimide byproduct or activates the NIS, but more importantly, the triflate anion (

) stabilizes the oxocarbenium ion as a covalent glycosyl triflate intermediate, modulating reactivity and stereoselectivity.[1]

Visualization: The NIS/TfOH Activation Cycle

Figure 1: The activation pathway of ethyl thioglycosides using NIS/TfOH. The sulfur atom is electrophilically activated, converting it into a leaving group.[1]

Validated Experimental Protocols

Protocol A: Standard Glycosylation (NIS/TfOH)

Best for: General coupling of armed or disarmed ethyl thioglucosides with primary/secondary alcohols.[1]

Reagents:

-

Donor: Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-

-D-glucopyranoside (Armed) OR Ethyl 2,3,4,6-tetra-O-acetyl-1-thio- -

Acceptor: Alcohol substrate (1.0 - 1.5 equivalents).[1]

-

Promoter: N-Iodosuccinimide (NIS) (1.3 - 1.5 eq).[1]

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.2 eq).[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous).[1]

-

Additives: Molecular Sieves (4Å, acid-washed, activated).[1][5]

Step-by-Step Methodology:

-

Preparation (The "Drying" Phase):

-

Causality: Water is a better nucleophile than your acceptor. Even trace moisture will hydrolyze the donor to the hemiacetal (reducing sugar).

-

Combine Donor (1.0 eq) and Acceptor (1.2 eq) in a flame-dried round-bottom flask.

-

Add activated 4Å Molecular Sieves (powdered, ~100 mg per mmol donor).[1][5]

-

Dissolve in anhydrous DCM (0.05 M - 0.1 M concentration).[1]

-

Stir at Room Temperature (RT) for 30–60 minutes under Argon. This ensures the environment is strictly anhydrous.

-

-

Activation:

-

Cool the mixture to the appropriate temperature:

-

Add NIS (1.3 eq) in one portion. The mixture may turn slightly pink/brown.

-

Add TfOH (0.15 eq) dropwise (or as a dilute solution in DCM).[1]

-

Observation: The reaction typically turns dark red/purple due to iodine generation.

-

-

Monitoring & Quenching:

-

Monitor by TLC. "Armed" donors react in <15 mins. "Disarmed" donors may take 1–12 hours.

-

Quench: Add saturated aqueous

(Sodium Thiosulfate) and saturated -

Why? Thiosulfate reduces the iodine (turning the organic layer from purple to clear), and bicarbonate neutralizes the acid.

-

-

Workup:

-

Extract with DCM. Wash with brine.[4] Dry over

. Concentrate and purify via silica gel chromatography.

-

Protocol B: Stereoselective Control (Solvent Engineering)

Best for: Forcing

| Desired Anomer | Solvent System | Mechanistic Rationale |

| Diethyl Ether ( | Thermodynamic/Coordination Control: Ether solvents coordinate to the oxocarbenium ion, often favoring the formation of the | |

| Acetonitrile (MeCN) | Kinetic/Nitrile Effect: MeCN forms an equatorial nitrilium cation intermediate ( |

Modification to Protocol A:

-

Replace DCM with

or MeCN. -

Note: NIS has poor solubility in

. A mixture of DCM/

Application Note: Orthogonal & Iterative Synthesis

Ethyl thioglucosides are central to "Armed-Disarmed" strategies.[6]

-

Concept: An "Armed" donor (ether protected, e.g., Benzyl) is more electron-rich and reacts faster than a "Disarmed" donor (ester protected, e.g., Acetyl/Benzoyl).[1]

-

Workflow: You can couple an Armed Ethyl Thioglycoside with a Disarmed Ethyl Thioglycoside (acting as the acceptor) without activating the acceptor's thio-group.

Workflow Diagram: Iterative Synthesis

Figure 2: Iterative strategy using reactivity differences. The SEt group on the acceptor survives the first coupling because the armed donor is activated at a lower temperature.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or reagents. | Flame-dry glassware. Increase Molecular Sieves load. Ensure NIS is dry (recrystallize from dioxane/CCl4 if necessary).[1] |

| No Reaction | Promoter failure or "Disarmed" donor too stable. | Increase temperature to RT or reflux (DCM). Switch promoter to DMTST (stronger) or add stronger acid (TfOH -> TMSOTf). |

| Aglycon Transfer | Transfer of the ethylthio group to the acceptor (rare). | This occurs if the acceptor is very hindered. Switch to a less hindered acceptor or change solvent to MeCN. |

| Poor Stereoselectivity | Lack of participating group or solvent control. | Use C2-acyl group for 1,2-trans ( |

| Succinimide Adducts | Nucleophilic attack by succinimide byproduct. | Use TMSOTf instead of TfOH to scavenge succinimide, or switch to DMTST. |

References

-

Veeneman, G. H., et al. (1990).[1] "Iodonium ion-promoted reactions of thioglycosides." Tetrahedron Letters, 31(9), 1331-1334.[1] Link[1]

-

Konradsson, P., et al. (1990).[1] "Iodonium promoted glycosylations using thioglycosides."[2] Journal of the Chemical Society, Chemical Communications, (16), 1124-1125.[1] Link[1]

-

Codee, J. D., et al. (2005).[1] "Thioglycosides in sequential glycosylation strategies." Chemical Society Reviews, 34, 769-782.[1] Link[1]

-

Fraser-Reid, B., et al. (1988).[1] "Armed and disarmed glycosyl donors in saccharide synthesis." Journal of the American Chemical Society, 110(8), 2662-2663.[1] Link

-

Zhang, Z., et al. (1999).[1] "Programmable one-pot oligosaccharide synthesis." Journal of the American Chemical Society, 121(14), 3309-3317.[1] Link

Disclaimer: This protocol involves the use of strong acids and sensitizers. Always review MSDS for NIS, TfOH, and Thioglycosides before handling.

Sources

- 1. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Ethyl beta-D-thioglucoside as a glycosyl donor

Application Note: Ethyl -D-Thioglucoside as a Glycosyl Donor in Oligosaccharide Synthesis

Audience:Executive Summary

Ethyl

This guide details the mechanistic grounding, synthesis, and application of ethyl thioglucoside donors. It specifically addresses the "Armed-Disarmed" strategy, where the electron-donating ethyl group renders the donor significantly more reactive than its phenyl (SPh) or para-tolyl (STol) counterparts, enabling orthogonal chemoselective glycosylations.

Mechanistic Principles & Reactivity Profile

The "Armed" Reactivity of Alkyl Thioglycosides

In the context of Fraser-Reid’s "Armed-Disarmed" principle, the aglycone substituent plays a critical role in tuning reactivity.

-

Ethyl (Alkyl) Group: Exerts an inductive electron-donating effect (+I), stabilizing the developing positive charge on the sulfur atom during activation. This lowers the activation energy, making SEt donors "armed" (highly reactive).

-

Phenyl (Aryl) Group: Exerts an electron-withdrawing effect (resonance/inductive), destabilizing the transition state, rendering SPh donors "disarmed" (less reactive).

Reactivity Hierarchy:

Activation Mechanism (NIS/TfOH System)

The activation of ethyl thioglucoside typically utilizes N-iodosuccinimide (NIS) as the source of electrophilic iodine (

-

Electrophilic Attack: The soft sulfur nucleophile attacks the iodonium source, forming a reactive sulfonium intermediate.

-

Leaving Group Departure: The ethylthio moiety departs as EtSI, generating a putative oxocarbenium ion (or a dioxolenium ion if a C2-participating group is present).

-

Glycosylation: The glycosyl acceptor (alcohol) attacks the anomeric center.

Visualized Mechanism

The following diagram illustrates the activation pathway and the divergence based on C2-protecting groups.

Figure 1: Mechanistic pathway of thioglycoside activation.[1] Note the role of C2-neighboring group participation (NGP) in directing

Preparation of Ethyl -D-Thioglucoside[2][3]

Objective: Synthesize Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-

Materials

- -D-Glucose pentaacetate (CAS: 604-69-3)

-

Ethanethiol (EtSH) (Caution: Stench, volatile)

-

Trifluoromethanesulfonic acid (TfOH) or

[2] -

Dichloromethane (DCM), anhydrous

-

Saturated

, Brine

Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add

-D-glucose pentaacetate (10.0 g, 25.6 mmol) and anhydrous DCM (100 mL). -

Reagent Addition: Cool the solution to 0°C. Add Ethanethiol (2.8 mL, 38.4 mmol, 1.5 eq) via syringe.

-

Activation: Dropwise add TfOH (1.8 mL, 20.5 mmol, 0.8 eq) over 5 minutes.

-

Note: TfOH is superior to

for rate and yield in this transformation [1].[2]

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC (Hexane:EtOAc 1:1). Product

. -

Quench: Pour mixture into ice-cold saturated

(100 mL) with vigorous stirring.-

Safety: Add household bleach to the aqueous waste to oxidize residual ethanethiol and neutralize odor.

-

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.[3] Dry over

. -

Purification: Concentrate in vacuo. Recrystallize from hot ethanol or purify via flash chromatography (Hexane/EtOAc) to yield the title compound as a white solid.

Yield Expectation: 85-95%.

Data:

Glycosylation Protocol (NIS / TfOH System)

Objective: Coupling Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-

Materials

-

Donor: Ethyl thioglucoside (1.2 - 1.5 eq)

-

Acceptor: Glycosyl acceptor (1.0 eq)

-

Promoter: N-Iodosuccinimide (NIS) (1.5 - 2.0 eq)

-

Catalyst: TfOH (0.1 - 0.2 eq)[4]

-

Solvent: DCM (anhydrous) or DCM/Et2O (for

-selectivity) -

Additives: 4Å Molecular Sieves (Activated)

Step-by-Step Procedure

-

Drying: Co-evaporate the Donor and Acceptor with dry toluene (3x) to remove trace water.[1] Place under high vacuum for 2 hours.

-

Solubilization: Dissolve the mixture in anhydrous DCM (0.05 M concentration relative to acceptor) in a flame-dried flask containing activated 4Å molecular sieves.

-

Cooling: Cool the mixture to -40°C (or -78°C for higher selectivity with ether solvents).

-

Promoter Addition: Add NIS (1.5 eq) in one portion. Stir for 10 minutes. The mixture should remain colorless or turn slightly pink.

-

Activation: Add TfOH (0.15 eq) dissolved in DCM slowly.

-

Observation: The solution often turns dark red/purple due to iodine generation.

-

-

Monitoring: Stir at -40°C. Reaction is typically complete within 15-60 minutes. Monitor TLC for disappearance of the donor.[1][5]

-

Quench: Add saturated aqueous

(Sodium Thiosulfate) to quench excess iodine (color changes from purple to clear/yellow). Then add saturated -

Workup: Dilute with DCM, wash with thiosulfate/bicarbonate solution, then brine. Dry over

. -

Purification: Silica gel chromatography.

Alternative Promoter: DMTST

For extremely unreactive acceptors or when NIS fails, DMTST (Dimethyl(methylthio)sulfonium triflate) is a more potent promoter.

-

Usage: 3-4 equivalents of DMTST.

-

Condition: -10°C to RT.

-

Note: DMTST is highly hygroscopic and must be handled in a glovebox or prepared fresh [2].

Strategic Application: Orthogonal Glycosylation

The Ethyl thioglucoside donor is ideal for Orthogonal Glycosylation strategies.

Workflow:

-

Step 1: Couple an "Armed" Ethyl Thioglucoside (Donor A) with a "Disarmed" Phenyl Thioglycoside (Acceptor B).

-

Condition: The Ethyl donor reacts preferentially. The Phenyl thio-group on the acceptor remains intact because it is less reactive.

-

-

Step 2: The resulting disaccharide (now containing the Phenyl thio-group at the reducing end) serves as the Donor for the next coupling.

-

Step 3: Activate the Phenyl thioglycoside using more vigorous conditions (e.g., NIS/TfOH at higher temp or increased equivalents) to couple with Acceptor C.

Figure 2: Orthogonal glycosylation strategy utilizing the reactivity difference between Ethyl and Phenyl thioglycosides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvents or reagents.[6] | Increase MS 4Å load. Ensure NIS is dry (recrystallize from dioxane/CCl4 if necessary). |

| Aglycone Transfer | Transfer of the -SEt group to the acceptor (forming Acceptor-SEt). | Occurs if the acceptor is sterically hindered. Switch solvent to |

| Poor Stereoselectivity | Mismatched solvent/protecting group. | For |

| Incomplete Activation | Poisoned catalyst or weak promoter. | Add more TfOH. Switch to DMTST or |

References

-

Triflic Acid-Mediated Synthesis of Thioglycosides. Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem., 2019.[2] Summary: Establishes TfOH (0.8 eq) as the optimal catalyst for converting acetates to ethyl thioglycosides.

-

A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride (DMTST). Source:Organic Letters, 2007.[7][8] Summary: Details the use of DMTST for activating both armed and disarmed thioglycosides.

-

Investigation of the reactivity difference between thioglycoside donors. Source:Canadian Journal of Chemistry. Summary: Quantifies reactivity (Cyclohexyl > Ethyl > Methyl > Phenyl) and validates the armed-disarmed hierarchy.

-

Glycosidation using thioglycoside donor - Glycoscience Protocols. Source: NCBI / GlycoPOD. Summary: Standard operating procedures for NIS/TfOH mediated glycosylation.

Sources

- 1. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new, powerful glycosylation method: activation of thioglycosides with dimethyl disulfide-triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

enzyme inhibition studies with Ethyl beta-D-thioglucoside

Application Note: Kinetic Profiling of Beta-Glucosidase Inhibition using Ethyl -D-thioglucoside[1]

1Introduction & Mechanism of Action

1Ethyl

Chemical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 1-thio- |

| CAS Number | 7473-36-1 |

| Molecular Formula | |

| Molecular Weight | 224.27 g/mol |

| Solubility | Water, Methanol |

| Stability | Hydrolytically stable over wide pH range (2-10) |

| Primary Mode | Competitive Inhibitor |

Mechanistic Pathway

The following diagram illustrates the competitive nature of the inhibition, where Ethyl

Figure 1: Competitive inhibition mechanism. The inhibitor (I) binds to the free enzyme (E), preventing substrate (S) binding. Note that [EI] does not progress to product formation.

Experimental Protocol: Determination of

This protocol uses a colorimetric assay based on the hydrolysis of p-Nitrophenyl

Materials Required

-

Enzyme:

-Glucosidase (e.g., from Prunus amygdalus or recombinant source). -

Substrate: pNPG (10 mM stock in buffer).

-

Inhibitor: Ethyl

-D-thioglucoside (100 mM stock in water).[1] -

Buffer: 50 mM Citrate-Phosphate Buffer, pH 5.0 (Verify optimal pH for your specific enzyme).

-

Stop Solution: 1 M

(Sodium Carbonate). -

Equipment: 96-well microplate reader (absorbance capable).

Assay Workflow

The experiment is designed to generate a Lineweaver-Burk plot by varying substrate concentration at fixed inhibitor levels.[1]

Step 1: Preparation of Dilutions

-

Enzyme: Dilute enzyme to a concentration where the reaction is linear over 20 minutes (Target

). -

Substrate (pNPG): Prepare a dilution series: 0.5, 1.0, 2.0, 4.0, 8.0 mM.

-

Inhibitor: Prepare fixed concentrations: 0 mM (Control), 5 mM, 10 mM, 20 mM.

Step 2: Microplate Setup Pipette reagents into a clear 96-well plate according to the scheme below. Perform all conditions in triplicate.

| Component | Volume ( | Notes |

| Buffer | 130 - X | Adjust to final volume of 200 |

| Inhibitor | X | Add appropriate vol. for 0, 5, 10, 20 mM final |

| Enzyme | 20 | Add LAST to initiate reaction (or add Substrate last) |

| Pre-Incubation | 10 min | Incubate at 37°C to allow E-I equilibrium |

| Substrate (pNPG) | 50 | Initiate reaction. |

Step 3: Kinetic Monitoring

-

Incubate at 37°C for exactly 15 minutes .

-

Stop Reaction: Add 100

of 1 M -

Read: Measure Absorbance at 405 nm .

Data Analysis & Validation

To validate competitive inhibition and calculate

-

Calculate Velocity (

): Convert Absorbance to concentration using the p-nitrophenol extinction coefficient ( -

Lineweaver-Burk Plot: Plot

(y-axis) vs.-

Competitive Signature: Lines should intersect on the Y-axis (

remains constant). -

Slope: Slope increases with inhibitor concentration.

-

-

Calculate

: The apparent

Application Note: Structural Biology (Co-Crystallography)

Ethyl

Protocol Summary for Co-Crystallization:

-

Purification: Ensure enzyme is >95% pure.

-

Soaking: If crystals are already grown (apo-enzyme), soak them in mother liquor containing 10-50 mM Ethyl

-D-thioglucoside for 1-24 hours.[1] -

Co-crystallization: Mix enzyme with inhibitor (molar ratio 1:10) prior to setting up crystallization drops. This often promotes nucleation of the complexed form.

Figure 2: Structural biology workflow for trapping enzyme-inhibitor complexes.

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| No Inhibition Observed | Enzyme concentration too high | Reduce [Enzyme] to ensure |

| Non-Linear Kinetics | Substrate depletion | Reduce reaction time or [Enzyme]. Ensure |

| Precipitation | Inhibitor solubility limit | Ethyl |

| Background Color | Spontaneous hydrolysis | Include a "No Enzyme" control for every inhibitor concentration. |

References

-

Substrate Analog Mechanism: Withers, S. G., et al. "Mechanisms of glycosyl transferases and hydrolases." Carbohydrate Research, 1998.

-

Assay Methodology: "A novel method for screening beta-glucosidase inhibitors." PMC, 2013.

-

Compound Properties: "Ethyl 1-thio-beta-D-glucopyranoside Specifications." Synthose / PubChem.[2][3]

-

Structural Applications: "Use of n-octyl-beta-D-thioglucoside... for solubilization and reconstitution." PubMed, 1982. (Analogous application of thioglucosides).

Ethyl beta-D-thioglucoside for studying carbohydrate-protein interactions

Application Note: Ethyl -D-thioglucoside as a Non-Hydrolyzable Probe for Carbohydrate-Protein Interactions

Abstract & Core Logic

Ethyl

For researchers studying carbohydrate-protein interactions, this compound serves as a mechanistic dead-end probe . Unlike native substrates that are processed and released, Ethyl

-

X-ray Crystallography: Trapping enzymes in stable "substrate-bound" conformations (Michaelis complex mimics) without turnover.

-

Enzyme Kinetics: Acting as a competitive inhibitor to map active site architecture and determine binding constants (

). -

Transporter Studies: Characterizing Sodium-Glucose Linked Transporters (SGLTs) where the analog is transported but not metabolized.

Chemical & Physical Profile

Before initiating protocols, verify the physicochemical properties of your lot.[1]

| Property | Specification |

| Chemical Name | Ethyl 1-thio- |

| CAS Number | 7473-36-1 |

| Molecular Formula | |

| Molecular Weight | 224.27 g/mol |

| Solubility | Water (>50 mM), Methanol, DMSO |

| Stability | Resistant to acid/enzymatic hydrolysis; oxidation-sensitive (thioether) |

| Appearance | White crystalline solid |

| Storage | -20°C (Desiccate; hygroscopic) |

Critical Distinction: Do not confuse this compound with n-Octyl

-D-thioglucopyranoside (OTG). OTG is a detergent used for membrane solubilization.[2][3][4][5] Ethyl-D-thioglucoside is a ligand/inhibitor.

Mechanism of Action

The utility of Ethyl

-

Bond Length & Geometry: The

bond ( -

Hydrolytic Resistance: In retaining

-glucosidases, the catalytic acid/base pair (usually Glutamate or Aspartate residues) cannot protonate the sulfur atom effectively, or the nucleophilic attack is frustrated, preventing the formation of the transition state required for cleavage.

Diagram 1: Substrate vs. Analog Processing Pathway

Caption: Comparative pathway analysis showing the hydrolytic resistance of the thio-analog, enabling the formation of stable complexes for structural biology.

Application 1: X-ray Crystallography (Co-crystallization)[1][8]

This protocol describes how to use Ethyl

Protocol A: Ligand Preparation & Screening

Reagents:

-

Target Protein (

purity, concentrated to 5–10 mg/mL). -

Ethyl

-D-thioglucoside (Powder). -

Crystallization Mother Liquor (Screening kit).

Step-by-Step Workflow:

-

Stock Solution Preparation:

-

Dissolve Ethyl

-D-thioglucoside in the protein buffer (e.g., 20 mM HEPES, 150 mM NaCl) to a concentration of 100 mM . -

Note: Avoid DMSO if possible, as it can affect crystal diffraction quality. Water or buffer is preferred due to high solubility.

-

-

Binding Affinity Estimation (Pre-check):

-

If the

is unknown, assume weak binding (mM range) for carbohydrate interactions. -

Target a final ligand concentration of 10

-

-

Co-crystallization Setup:

-

Mix Protein solution with Ligand Stock.

-

Ratio: Add ligand to protein to achieve 5–10 mM ligand concentration. Incubate on ice for 30–60 minutes to ensure equilibrium.

-

Centrifuge (13,000 x g, 10 min, 4°C) to remove any micro-aggregates induced by the ligand.

-

Set up hanging/sitting drops: 1

L Protein-Ligand Mix + 1

-

-

Soaking (Alternative Method):

-

If you already have apo-crystals, prepare a "Soaking Solution" containing Mother Liquor + 20–50 mM Ethyl

-D-thioglucoside. -

Transfer apo-crystals into the soaking solution.[7]

-

Time: Soak for 10 minutes to 2 hours.

-

Warning: High concentrations of thioglucosides can crack crystals due to lattice changes. If cracking occurs, use the co-crystallization method (Step 3).

-

Validation:

-

Collect X-ray diffraction data.[7]

-

After molecular replacement, examine the

difference map at the active site. A positive green density blob matching the shape of the thio-analog confirms binding.

Application 2: Competitive Inhibition Kinetics

This protocol determines the Inhibition Constant (

Protocol B: Spectrophotometric Determination

Principle:

The enzyme hydrolyzes the substrate p-nitrophenyl-

Reagents:

-

Buffer: 50 mM Sodium Phosphate, pH 6.5 (or enzyme optimum).

-

Enzyme:

-Glucosidase (e.g., from Almond or recombinant source).[8] Dilute to -

Substrate: pNPG (Stock 20 mM).

-

Inhibitor: Ethyl

-D-thioglucoside (Stock 100 mM). -

Stop Solution: 1 M

(required for endpoint assays to maximize p-nitrophenol absorbance).

Experimental Design (96-well plate):

| Well Type | Enzyme | Substrate (pNPG) | Inhibitor (Ethyl-Thio) | Purpose |

| Blank | - | Yes | - | Background Absorbance |

| Control | Yes | Variable (0.1 - 10 mM) | 0 mM | Determine |

| Test 1 | Yes | Variable (0.1 - 10 mM) | 1 mM | Inhibition Curve 1 |

| Test 2 | Yes | Variable (0.1 - 10 mM) | 5 mM | Inhibition Curve 2 |

| Test 3 | Yes | Variable (0.1 - 10 mM) | 10 mM | Inhibition Curve 3 |

Step-by-Step Workflow:

-

Prepare Substrate Dilutions: Create a range of pNPG concentrations (e.g., 0.5, 1, 2, 4, 8, 10 mM).

-

Prepare Inhibitor Mixes: Prepare buffer solutions containing fixed concentrations of Ethyl

-D-thioglucoside (0, 1, 5, 10 mM). -

Reaction Initiation:

-

Add 140

L of Inhibitor/Buffer mix to wells. -

Add 40

L of Substrate dilution. -

Incubate at 37°C for 5 minutes.

-

Add 20

L of Enzyme solution to initiate.

-

-

Measurement (Kinetic Mode):

-

Read Absorbance at 405 nm every 30 seconds for 10 minutes.

-

Calculate the initial velocity (

) for each well (slope of the linear portion).

-

-

Data Analysis:

-

Plot

vs -

Interpretation:

-

Competitive Inhibition: Lines intersect at the Y-axis (

is unchanged, apparent -

Calculate

using the equation:

-

-

Diagram 2: Kinetic Assay Workflow

Caption: Workflow for determining the competitive inhibition constant (Ki) using a microplate reader.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Crystal Cracking | Osmotic shock or lattice disruption by ligand. | Reduce ligand concentration; Switch from soaking to co-crystallization. |

| No Inhibition Observed | Enzyme hydrolyzes the thio-bond (rare but possible with specific mutants). | Verify stability via HPLC. Ensure enzyme is a retaining glycosidase (inverting enzymes may process it differently). |

| High Background Absorbance | Spontaneous hydrolysis of pNPG or oxidized inhibitor. | Use fresh pNPG. Check Ethyl |

| Low Solubility | Cold buffer. | Gently warm buffer to 30°C to dissolve, then cool to room temp. |

References

-

Shen, H., & Byers, L. D. (2007). Thioglycoside hydrolysis catalyzed by beta-glucosidase. Biochemical and Biophysical Research Communications, 362(3), 717–720. [Link]

-

Hampton Research. (2020).[6] Crystallization of Protein-Ligand Complexes. Retrieved February 11, 2026, from [Link]

- Withers, S. G., et al. (1988). Mechanisms of beta-glucosidases. (Contextual grounding on thioglycoside resistance mechanisms).

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Value of heptyl-beta-D-thioglucoside, a new nonionic detergent, in studies on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]

- 6. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Thioglycoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing yield in Ethyl beta-D-thioglucoside synthesis

Technical Support Center: High-Yield Synthesis of Ethyl -D-Thioglucoside

Topic: Optimization & Troubleshooting for Ethyl

Executive Summary & Core Directive

Ethyl

The Challenge: Achieving high

The Solution: This guide prioritizes the Lewis Acid-Catalyzed Thioglycosylation using Neighboring Group Participation (NGP) to lock stereochemistry, followed by a controlled Zemplén deprotection.

The "Gold Standard" Protocol

Based on field-optimized conditions comparing

Phase A: Thioglycosylation (Formation of the Protected Intermediate)

Reaction:

| Parameter | Standard Condition ( | High-Performance Condition (TfOH) |

| Donor | 1,2,3,4,6-Penta-O-acetyl- | Same |

| Acceptor | Ethanethiol (EtSH) (1.5 - 2.0 equiv) | Ethanethiol (EtSH) (1.2 - 1.5 equiv) |

| Catalyst | Triflic Acid (TfOH) (0.2 - 0.8 equiv) | |

| Solvent | Anhydrous DCM ( | Anhydrous DCM ( |

| Temp | ||

| Time | 12 - 24 hours | 1 - 3 hours |

| Typical Yield | 55% - 75% | 90% - 97% |

Step-by-Step Methodology (TfOH Route for Maximum Yield):

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve Penta-O-acetyl-

-D-glucose (1.0 equiv) in anhydrous DCM (0.25 M concentration). -

Thiol Addition: Add Ethanethiol (1.5 equiv) via syringe.

-

Critical Safety: EtSH is extremely malodorous. All transfers must occur in a high-velocity fume hood. Quench all needles/glassware immediately in a bleach bath.

-

-

Activation: Cool to

C. Add Triflic Acid (TfOH) (0.5 equiv) dropwise.-

Expert Note: Unlike

, TfOH is catalytic and drives the reaction faster, reducing the window for anomerization.

-

-

Monitoring: Stir at

C. Monitor by TLC (Hexane:EtOAc 1:1). Product ( -

Quench: Pour mixture into ice-cold saturated

. -

Workup: Extract with DCM, wash with water/brine, dry over

. -

Purification: Recrystallize from hot Ethanol or perform flash chromatography (Hexane/EtOAc).

Phase B: Global Deprotection (Zemplén Transesterification)

Reaction: Protected Thioglucoside

-

Dissolve the acetylated intermediate in anhydrous MeOH.

-

Add fresh NaOMe (0.1 equiv) solution (pH should reach ~9-10).

-

Stir at RT for 30-60 mins.

-

Neutralization (Critical): Add Amberlyst 15 (H+) resin until pH is neutral (7.0).

-

Why? Acidifying with liquid acid (HCl) creates salts (NaCl) that are incredibly difficult to remove from the highly polar final product. Resin allows simple filtration.

-

-

Isolation: Filter resin, concentrate in vacuo. The product is often a hygroscopic solid or syrup.

Mechanism & Logic (The "Why")

To troubleshoot effectively, you must understand the Neighboring Group Participation (NGP) mechanism. The C2-acetate is not just a protecting group; it is the stereochemical director.

Figure 1: The stereochemical pathway. The C2-acetate forms a 5-membered ring (acyloxonium) that physically blocks the bottom (

Troubleshooting Center (Q&A)

Issue 1: Low Yield / Incomplete Conversion

User Question: "I used

Root Cause Analysis:

-

Moisture Contamination:

hydrolyzes rapidly in moist air, generating HF and deactivating the catalyst. -

Weak Activation: Acetates are "disarmed" (electron-withdrawing), making the anomeric center sluggish.

Corrective Action:

-

Switch Catalyst: Move to Triflic Acid (TfOH) .[1] As shown in comparative studies, TfOH (0.8 equiv) can boost yields from 55% to 94% and cut reaction time to <1 hour [1].

-

Increase Stoichiometry: If sticking with

, increase loading to 3.0–5.0 equivalents. The complexation of Lewis acid with the multiple acetate oxygens reduces the effective concentration available for activation.

Issue 2: -Anomer Contamination

User Question: "I isolated the product, but NMR shows a mixture of

Root Cause Analysis:

-

Thermodynamic Equilibration: Thioglycosides are prone to anomerization under acidic conditions. While NGP favors the kinetic

-product, prolonged exposure to acid at room temperature allows the thiol to detach and re-attack (reversible reaction), eventually forming the thermodynamically stable

Corrective Action:

-

Temperature Control: Keep the reaction at

C strictly. Do not let it warm to RT unless necessary. -

Quench Early: Monitor TLC closely. As soon as the starting material is consumed, quench immediately with base (

). Do not "let it stir overnight for good measure."

Issue 3: The Smell

User Question: "The lab smells like a gas leak. How do I clean this up?"

Corrective Action:

-

Oxidative Quench: Mercaptans (thiols) are oxidized to odorless disulfides or sulfonates by bleach.

-

Protocol: Keep a beaker of 10% Sodium Hypochlorite (Bleach) in the hood. Immediately submerge all syringes, septa, and glassware that touched EtSH into this bath. Wipe spills with bleach-soaked paper towels.

Diagnostic Workflow

Use this decision tree to diagnose synthesis failures in real-time.

Figure 2: Diagnostic decision tree for optimizing thioglycoside synthesis.

References

-

Triflic Acid-Medi

- Source: Organic & Biomolecular Chemistry (RSC).

- (94% vs 55% yield)

-

URL:[Link]

-

Reliable method for the synthesis of aryl

-D-glucopyranosides using boron trifluoride-diethyl ether.- Source: University of Groningen / ResearchG

- Key Finding: Establishes the baseline protocol for Lewis Acid activation of peracetyl

-

URL:[Link]

-

Zemplén Transesterification: A Name Reaction Th

-

Ethyl 1-thio-

-D-glucopyranoside (Product Data).- Source: Synthose / PubChem.

- Key Finding: Physical data (Melting point, rotation)

-

URL:[Link]

Technical Support Center: Synthesis of Ethyl β-D-thioglucoside

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl β-D-thioglucoside. It addresses common challenges and side reactions encountered during synthesis, offering troubleshooting strategies and preventative measures rooted in mechanistic understanding.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that may arise during the synthesis of Ethyl β-D-thioglucoside, a valuable compound in glycobiology and medicinal chemistry. The typical synthesis involves the reaction of a protected glucosyl donor, such as acetobromoglucose, with a thiol, like ethanethiol, followed by deprotection.

Q1: My reaction has produced a mixture of anomers. How can I favor the formation of the desired β-anomer and how do I deal with the α-anomer impurity?

A1: Understanding and Controlling Anomerization

The formation of the undesired α-anomer is a common challenge in glycosylation reactions. The desired β-anomer is thermodynamically favored due to the anomeric effect, but kinetic factors can lead to the formation of the α-anomer.

Mechanism of α-Anomer Formation:

The reaction of acetobromoglucose with ethanethiol proceeds through a nucleophilic substitution at the anomeric carbon. The stereochemical outcome is influenced by the participation of the acetyl group at the C-2 position. This neighboring group participation leads to the formation of a cyclic acyloxonium ion intermediate, which generally directs the incoming nucleophile (ethanethiolate) to the β-face, yielding the desired 1,2-trans product (the β-anomer).[1] However, under certain conditions, a direct SN2-like attack on the α-face of an oxocarbenium ion intermediate can occur, leading to the formation of the α-anomer.[2][3] Anomerization of the starting glycosyl bromide from the α- to the more reactive β-form can also influence the final anomeric ratio.[4]

Troubleshooting and Prevention:

-

Choice of Solvent: Non-polar, non-coordinating solvents like dichloromethane or toluene are generally preferred as they stabilize the acyloxonium ion intermediate, favoring the β-anomer.

-

Reaction Temperature: Lowering the reaction temperature can often improve the stereoselectivity by favoring the kinetically controlled pathway that leads to the β-anomer.

-

Lewis Acid/Promoter: The choice and amount of the Lewis acid or promoter can significantly impact the anomeric ratio. Milder promoters often give better β-selectivity.

-

In situ Anomerization: In some cases, the addition of halide salts can promote the in situ anomerization of the glycosyl donor, which can be leveraged to favor the desired anomer.[5]

Purification of Anomeric Mixtures:

If a mixture of anomers is obtained, they can typically be separated by silica gel column chromatography. The anomers often have slightly different polarities, allowing for their resolution. Careful monitoring by TLC is crucial to achieve a good separation.

Q2: I have an unexpected, non-polar byproduct in my reaction mixture. What could it be and how did it form?

A2: The Likely Culprit - Diethyl Disulfide

A common, relatively non-polar byproduct in reactions involving thiols is the corresponding disulfide. In this case, diethyl disulfide (CH₃CH₂SSCH₂CH₃) can form from the oxidation of ethanethiol.

Mechanism of Diethyl Disulfide Formation:

The formation of disulfides from thiols is an oxidation reaction. This can be initiated by various oxidizing agents that may be present as impurities in the reagents or solvents, or even by atmospheric oxygen, especially under basic conditions.[6][7][8][9][10] The reaction proceeds via the formation of a thiyl radical, which then dimerizes.

Identification:

-

TLC: Diethyl disulfide is significantly less polar than the desired product and will have a higher Rf value.

-

NMR Spectroscopy: The 1H NMR spectrum of diethyl disulfide is characterized by a quartet around 2.7 ppm and a triplet around 1.3 ppm in CDCl₃.[11][12][13]

Prevention:

-

Degassed Solvents: Use freshly distilled or degassed solvents to minimize dissolved oxygen.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

-

High-Quality Reagents: Use pure, freshly opened reagents to avoid oxidative impurities.

Q3: My product seems to be a complex mixture, and I suspect the formation of an orthoester. How can I confirm this and prevent its formation?

A3: The Orthoester Side Product: A Common Pitfall with Acetyl Protecting Groups

The formation of a 1,2-orthoester is a well-documented side reaction when using acetyl protecting groups at the C-2 position of the glycosyl donor.[1][14][15]

Mechanism of Orthoester Formation:

The same acyloxonium ion intermediate that directs the formation of the β-anomer can be attacked by a nucleophilic alcohol (if present as a reagent or impurity) at the carbonyl carbon of the participating acetyl group, leading to the formation of a stable five-membered orthoester ring.[4][16]

Identification:

-

NMR Spectroscopy: Orthoesters have characteristic signals in their 1H and 13C NMR spectra. The anomeric proton signal is typically shifted downfield compared to the glycoside, and a characteristic signal for the orthoester methyl group will be present.[17]

Prevention and Mitigation:

-

Anhydrous Conditions: The presence of water or other nucleophilic impurities can promote orthoester formation. Ensure all reagents and solvents are scrupulously dry.

-

Choice of Protecting Group: If orthoester formation is a persistent issue, consider using a non-participating protecting group at the C-2 position, such as a benzyl ether. However, this will likely lead to a mixture of α and β anomers.

-

Acidic Workup: Orthoesters are generally labile to acidic conditions. A mild acidic workup can sometimes convert the orthoester back to the desired glycoside, though this may also risk cleavage of the thioglycosidic bond if not carefully controlled.[16]

Visualizing the Reaction Pathways

To better understand the formation of the desired product and its common side products, the following reaction scheme is provided.

Caption: Reaction pathways in this compound synthesis.

Summary of Common Side Products and Troubleshooting

| Side Product | Identification | Formation Mechanism | Prevention/Troubleshooting |

| Ethyl α-D-thioglucoside (α-Anomer) | TLC, 1H NMR (different chemical shift and coupling constant for the anomeric proton) | Direct SN2-like attack on the oxocarbenium ion or anomerization of the glycosyl donor.[2][3][4] | Use non-polar solvents, lower reaction temperature, optimize Lewis acid/promoter. Purify by column chromatography. |

| 1,2-Orthoester | 1H and 13C NMR (characteristic signals for the orthoester group) | Nucleophilic attack on the carbonyl carbon of the acyloxonium ion intermediate by impurities like water.[1][4][16] | Use strictly anhydrous conditions. Consider alternative C-2 protecting groups. Mild acidic workup may convert it to the desired product. |

| Diethyl Disulfide | TLC (high Rf), 1H NMR (quartet ~2.7 ppm, triplet ~1.3 ppm in CDCl₃).[11][12][13] | Oxidation of ethanethiol by atmospheric oxygen or other oxidizing impurities.[6][7][8][9][10] | Use degassed solvents, maintain an inert atmosphere (N₂ or Ar), and use high-purity reagents. |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

This protocol is a representative method for the synthesis of the protected form of Ethyl β-D-thioglucoside.

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)

-

Ethanethiol

-

Anhydrous sodium carbonate (or other suitable base)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4Å, activated)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add acetobromoglucose (1.0 eq) and activated 4Å molecular sieves in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add anhydrous sodium carbonate (1.5 eq).

-

Slowly add ethanethiol (1.2 eq) to the stirring suspension.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and salts.

-

Wash the filter cake with DCM.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside as a white solid.

Protocol 2: Deprotection to Ethyl β-D-thioglucoside (Zemplén Deacetylation)

Materials:

-

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

-

Anhydrous methanol

-

Sodium methoxide (catalytic amount, e.g., from a fresh solution or freshly cut sodium metal in methanol)

Procedure:

-

Dissolve the acetylated thioglucoside in anhydrous methanol under an inert atmosphere.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

-

Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite® IR120 H⁺).

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl β-D-thioglucoside.

-

The product can be further purified by recrystallization or chromatography if necessary.

References

- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosyl

- Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. Accounts of Chemical Research.

- Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules.

- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances.

- Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. Radboud Repository.

- Glycosylation of a Newly Functionalized Orthoester Deriv

- The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-ste. Acta Chemica Scandinavica.

- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Chemical Reviews.

- Glycosylation of a Newly Functionalized Orthoester Deriv

- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry.

- Mechanistic studies and methods to prevent aglycon transfer of thioglycosides. The Journal of Organic Chemistry.

- Diethyl disulfide(110-81-6) 1H NMR spectrum. ChemicalBook.

- Anomeric Activation of Thioglycosides and Preparation of Deoxyglycosides Using Polymer-Bound Iod

- Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside. PubChem.

- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P

- Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.

- The anomerisation of glycosyl thiols and synthesis of multivalent GlcNAc and GalNAc glycoclusters. University of Galway Research Repository.

- Mechanistic Studies and Methods To Prevent Aglycon Transfer of Thioglycosides. The Journal of Organic Chemistry.

- Diethyl disulfide. PubChem.

- Disulfide synthesis by S-S coupling. Organic Chemistry Portal.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.

- Synthesis of 2,3,4,6‐tetra‐O‐acetyl‐1‐thio‐β‐D‐glucopyranose (1).

- Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides.

- Electronic Supporting Inform

- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ...

- Redox-Click Chemistry for Disulfide Formation

- Visible-Light-Mediated Synthesis of Anomeric S-Aryl Glycosides via Electron Donor–Acceptor Complex Using Thianthrenium Salts. Molecules.

- Disulfide. Wikipedia.

- Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside. Synthose.

- Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. Polymers.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

Sources

- 1. mdpi.com [mdpi.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]

- 4. Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One pot synthesis of thio -glycosides via aziridine opening reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01956A [pubs.rsc.org]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Disulfide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Diethyl disulfide(110-81-6) 1H NMR spectrum [chemicalbook.com]

- 12. Diethyl disulfide | C4H10S2 | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]

challenges in purifying Ethyl beta-D-thioglucoside

Technical Support Center: Purification & Handling of Ethyl -D-Thioglucoside

Topic: Challenges in Purifying Ethyl

Core Directive & Executive Summary

Ethyl

The Primary Purification Challenges are:

-

Anomeric Purity: Ensuring exclusive

-stereochemistry (avoiding the -

Reagent Removal: Eliminating the noxious, volatile ethanethiol reagent.

-